![molecular formula C9H7FN2 B2678528 7-Fluoroisoquinolin-4-amine CAS No. 1785090-95-0](/img/structure/B2678528.png)
7-Fluoroisoquinolin-4-amine
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Overview
Description
7-Fluoroisoquinolin-4-amine is a chemical compound with the molecular formula C9H7FN2 . It has a molecular weight of 162.16 g/mol .
Molecular Structure Analysis
The IUPAC name for 7-Fluoroisoquinolin-4-amine is 7-fluoroisoquinolin-4-amine . The InChI string is InChI=1S/C9H7FN2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H,11H2 and the canonical SMILES string is C1=CC2=C(C=NC=C2C=C1F)N .Chemical Reactions Analysis
While specific chemical reactions involving 7-Fluoroisoquinolin-4-amine are not available, amines in general can undergo reactions such as alkylation, acylation, and Hofmann elimination .Physical And Chemical Properties Analysis
7-Fluoroisoquinolin-4-amine has a molecular weight of 162.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 162.05932639 g/mol . The topological polar surface area is 38.9 Ų .Scientific Research Applications
Anti-Tumor Activity
A study has synthesized a series of new 7-fluoro-4-(1-piperazinyl) quinolines and evaluated their anti-tumor activity in vitro against three human carcinoma cell lines . The compounds exhibited better anti-tumor activity than gefitinib against A549 cell-based assay . This suggests that 7-Fluoroisoquinolin-4-amine could be a potential agent for cancer therapy .
Chemical Synthesis
7-Fluoroisoquinolin-4-amine can be used as a building block in the synthesis of various complex organic compounds. It can be used in custom synthesis, formulating new compounds for pharmaceuticals, agrochemicals, and polymers .
Drug Design & Discovery
Due to its potential anti-tumor activity, 7-Fluoroisoquinolin-4-amine can be used in drug design and discovery. It can serve as a lead compound for the development of new drugs .
Future Directions
properties
IUPAC Name |
7-fluoroisoquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXATVILFYAGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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